molecular formula C6H11N B3040226 (1S,4R)-2-Azabicyclo[2.2.1]heptane CAS No. 175275-72-6

(1S,4R)-2-Azabicyclo[2.2.1]heptane

Cat. No.: B3040226
CAS No.: 175275-72-6
M. Wt: 97.16 g/mol
InChI Key: GYLMCBOAXJVARF-RITPCOANSA-N
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Description

(1S,4R)-2-Azabicyclo[2.2.1]heptane (CAS 175275-72-6) is a chiral, conformationally constrained azabicyclic scaffold of significant value in drug discovery and development. This saturated amine is a key synthon for introducing three-dimensional rigidity into molecular structures, which can enhance selectivity and improve pharmacokinetic properties. The 2-azabicyclo[2.2.1]heptane skeleton serves as a versatile building block in medicinal chemistry. It is notably utilized as a core structure in the design of potent dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of Type 2 Diabetes . Molecular modeling studies show that integrating this bicyclic moiety into ligand structures allows for specific hydrophobic interactions within the enzyme's active site, contributing to high inhibitory potency . Furthermore, the related (1S,3R,4R)-2-azabicyclo[2.2.1]heptane framework has been successfully incorporated into novel oxazoline ligands for asymmetric transfer hydrogenation reactions, highlighting its utility in catalytic synthesis . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4R)-2-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-6-3-5(1)4-7-6/h5-7H,1-4H2/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLMCBOAXJVARF-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Enantiomerically Pure 1s,4r 2 Azabicyclo 2.2.1 Heptane

Stereoselective Aza-Diels-Alder Cycloaddition Approaches for Aza-norbornane Scaffolds

The aza-Diels-Alder reaction represents a powerful and widely utilized method for constructing the 2-azabicyclo[2.2.1]heptane core. pwr.edu.plrsc.org This cycloaddition, involving a diene and a nitrogen-containing dienophile (an imine), allows for the direct formation of the bicyclic system with control over its stereochemistry. wikipedia.org

Chiral Imine Precursors in Aza-Diels-Alder Reactions

A key strategy for inducing enantioselectivity in the aza-Diels-Alder reaction is the use of chiral imine precursors. These are often generated in situ from a chiral amine and an aldehyde or ketone. For example, the condensation of ethyl glyoxylate (B1226380) with a chiral amine like (S)-(-)-1-phenylethylamine forms a chiral dienophile. pwr.edu.pl When this dienophile reacts with a diene such as cyclopentadiene (B3395910), the chirality of the amine directs the cycloaddition to favor the formation of one enantiomer over the other. pwr.edu.plwikipedia.org The use of amino-acid-based chiral auxiliaries has also been shown to provide good diastereoselectivities, particularly in reactions involving cyclic dienes like cyclopentadiene. wikipedia.org

The choice of the chiral auxiliary is crucial for achieving high levels of stereocontrol. Research has explored a variety of chiral amines and their derivatives to optimize the enantiomeric excess of the resulting aza-norbornane products. nih.govorganic-chemistry.org

Diastereoselective Control in Aza-Diels-Alder Cycloadditions

Achieving a high degree of diastereoselectivity is paramount in the synthesis of functionalized aza-norbornane scaffolds. In the context of the aza-Diels-Alder reaction, the relative orientation of the substituents on the newly formed bicyclic ring is critical. The reaction can lead to both endo and exo products, and controlling this selectivity is a significant focus of methodological development. wikipedia.org

Several factors influence the diastereoselectivity, including the choice of diene, dienophile, solvent, temperature, and the presence of a Lewis acid catalyst. pwr.edu.plwikipedia.org For instance, conducting the reaction at low temperatures, such as -78°C, can favor the kinetically more stable exo product. pwr.edu.pl The use of cyclic dienes often results in higher diastereoselectivities compared to their acyclic counterparts. wikipedia.org

Furthermore, the nature of the substituents on both the diene and the imine can exert significant steric and electronic effects that direct the stereochemical outcome of the cycloaddition. nih.govnih.gov Detailed studies have been conducted to understand the transition states of these reactions, revealing that highly organized transition states are responsible for the high levels of diastereoselectivity observed in many cases. nih.govnih.gov

Gram-Scale and Kilogram-Scale Preparations of Enantiopure Aza-norbornane

The translation of a synthetic method from a laboratory scale to a larger, more practical scale is a critical aspect of its utility. For the aza-Diels-Alder approach to enantiopure aza-norbornanes, successful gram-scale and even kilogram-scale preparations have been reported, underscoring the robustness and industrial applicability of this methodology. nih.gov

A notable example involves the reaction of an N-protected pyrrole (B145914) with a dienophile, followed by subsequent transformations to yield the desired 2-azabicyclo[2.2.1]heptane derivative. While this method can require multiple steps, it has been successfully scaled up. nih.gov The ability to produce large quantities of enantiomerically pure aza-norbornane building blocks is essential for their use in the pharmaceutical industry and other areas of chemical synthesis.

Scale Key Features of the Method Significance
Gram-scaleOften involves optimization of reaction conditions such as catalyst loading, solvent, and temperature to maintain high yield and enantioselectivity. nih.govDemonstrates the practicality of the synthetic route beyond initial discovery.
Kilogram-scaleRequires robust and safe reaction protocols, often utilizing readily available and cost-effective starting materials.Enables the commercial production and widespread application of the chiral building block.

Alternative Synthetic Routes to 2-Azabicyclo[2.2.1]heptane Frameworks

While the aza-Diels-Alder reaction is a cornerstone in the synthesis of 2-azabicyclo[2.2.1]heptanes, several alternative strategies have been developed to access this important scaffold. These methods often provide access to derivatives with different substitution patterns or address some of the limitations of the cycloaddition approach.

Photochemical Methods for 2-Azanorbornane Scaffold Construction

Photochemical reactions offer a unique and powerful approach to the construction of complex molecular architectures. nih.govosti.gov In the context of 2-azanorbornane synthesis, a method has been developed that utilizes the photochemical activation of cyclopropylsulfonamide derivatives. researchgate.net This process involves the generation of an amine radical cation, which then initiates a cascade of reactions to form the bicyclic framework. researchgate.netresearchgate.net

The key steps in this photochemical cascade are:

Single-Electron Transfer: A Lewis acid additive promotes the formation of the amine radical cation from the cyclopropylsulfonamide. researchgate.net

Ring Opening: The cyclopropylamine (B47189) moiety undergoes ring-opening. researchgate.net

Radical Cyclization: A subsequent radical cyclization cascade constructs the 2-azanorbornane scaffold. researchgate.net

This method is notable for its mild reaction conditions and its ability to access substituted 2-azanorbornane derivatives at various positions on the carbon framework. researchgate.net

Cyclopropylsulfonamide Derivatives as Precursors

The use of cyclopropylsulfonamide derivatives as precursors in the photochemical synthesis of 2-azanorbornanes highlights the versatility of strained ring systems in organic synthesis. researchgate.netresearchgate.net The inherent ring strain of the cyclopropane (B1198618) ring facilitates its opening upon formation of the amine radical cation, driving the subsequent cyclization cascade. researchgate.net

This strategy allows for a modular approach to the synthesis of a variety of substituted 2-azanorbornanes, as the substitution pattern on the initial cyclopropylsulfonamide can be varied. researchgate.net This method provides a valuable alternative to traditional cycloaddition strategies for accessing these privileged aza-heterocycles. researchgate.netresearchgate.net

Precursor Type Synthetic Method Key Transformation Advantages
Chiral ImineAza-Diels-Alder Cycloaddition[4+2] CycloadditionWell-established, good stereocontrol. pwr.edu.plwikipedia.org
CyclopropylsulfonamidePhotochemical CascadeRadical CyclizationMild conditions, access to diverse substitution patterns. researchgate.net

Multi-step Approaches via Norbornane (B1196662) Derivatives

A prevalent and effective strategy for synthesizing the 2-azabicyclo[2.2.1]heptane core involves a multi-step sequence initiated by a Diels-Alder reaction. nih.govresearchgate.net This approach offers high stereocontrol, which is essential for obtaining the desired enantiomerically pure product.

A common pathway starts with the aza-Diels-Alder reaction between cyclopentadiene and a suitable chiral imine. researchgate.netpwr.edu.pl The resulting cycloadduct, a 2-azabicyclo[2.2.1]hept-5-ene derivative, possesses the core bicyclic framework. To prevent a potential retro-Diels-Alder reaction and to achieve the saturated scaffold, the double bond within the bicyclic system is typically reduced via hydrogenation. pwr.edu.pl This reduction is often carried out using a palladium on carbon (Pd/C) catalyst. nih.govpwr.edu.pl

Subsequent steps involve the transformation of functional groups to yield the target molecule or its direct precursors. For instance, a synthetic route to produce exo- and endo-2-azabicyclo[2.2.1]heptane-carbonitriles involves a series of common procedures including hydrogenation, saponification of an ester group to a carboxylic acid, and the conversion of the resulting amide into a nitrile. nih.gov The synthesis of the (1S,3S,4R) diastereomer has been reported starting from (R)-1-phenylethylamine, which after a two-step hydrogenation and saponification sequence, yields the desired isomer with high purity. nih.gov These multi-step syntheses, while sequential, are advantageous for their scalability and the high enantiomeric purity of the final products. researchgate.net

Table 1: Overview of a Multi-Step Synthesis for 2-Azabicyclo[2.2.1]heptane Derivatives

StepDescriptionKey Reagents/ConditionsPurpose
1Aza-Diels-Alder ReactionCyclopentadiene, chiral imineForms the core 2-azabicyclo[2.2.1]hept-5-ene skeleton with stereocontrol.
2HydrogenationH₂, 10% Pd/C, EtOH or EtOAcReduces the double bond to form the saturated 2-azabicyclo[2.2.1]heptane ring and prevent retro-reaction. nih.govpwr.edu.pl
3SaponificationLiOH, MeOH, H₂OConverts an ester functional group into a carboxylic acid. nih.gov
4Amide to Nitrile ConversionTrifluoroacetic anhydride (B1165640) (TFAA)Transforms a primary amide into a nitrile functional group. nih.gov
5Deprotectionp-Toluenesulfonic acid (p-TSA)Removes protecting groups (e.g., Boc) to yield the final amine. nih.gov

Derivatization Strategies of the (1S,4R)-2-Azabicyclo[2.2.1]heptane Core

The rigid this compound scaffold serves as a platform for diverse functionalization, enabling the creation of a wide array of derivatives for various applications. researchgate.net

Functionalization at Nitrogen and Carbon Centers

The nitrogen atom of the 2-azabicyclo[2.2.1]heptane ring is a primary site for functionalization. N-acylation is a common modification, often employed to introduce various substituents or protecting groups. nih.govunirioja.es

Functionalization at the carbon centers of the bicyclic core is equally important for generating structural diversity. A key strategy involves the reduction of an ester group on the ring, using reagents like lithium aluminum hydride, to produce the corresponding aza-norbornylmethanol. pwr.edu.pl These primary alcohols are highly valuable precursors for a multitude of further reactions. pwr.edu.pl For example, Swern oxidation of these alcohols can yield the corresponding aldehydes. semanticscholar.org These aldehydes can then be used in further synthetic transformations, such as the Corey-Fuchs reaction to generate terminal alkynes, which are versatile functional groups for applications like click chemistry to form triazoles. pwr.edu.plsemanticscholar.org

Ring Expansion Methodologies from Aza-norbornylmethanols

A sophisticated derivatization strategy involves the ring expansion of the 2-azabicyclo[2.2.1]heptane system to yield larger heterocyclic structures, such as the 2-azabicyclo[3.2.1]octane core. rsc.org This methodology typically starts from 2-azabicyclo[2.2.1]heptane derivatives bearing a primary alcohol, i.e., aza-norbornylmethanols. pwr.edu.plrsc.org

The ring expansion mechanism is initiated by the activation of the primary alcohol. This can be achieved under Mitsunobu conditions or by using a sulfonyl chloride in the presence of a base. rsc.org The activation step is followed by an intramolecular nucleophilic attack by the nitrogen atom of the bicyclic ring. This attack forms a strained tricyclic aziridinium (B1262131) intermediate. The final step of the expansion is a regioselective opening of this aziridinium ring. A nucleophile attacks the more substituted carbon atom, which leads to the cleavage of one of the original C-N bonds of the aziridinium ion and releases the ring strain, resulting in the formation of the expanded 2-azabicyclo[3.2.1]octane skeleton. rsc.org This strategy provides a powerful tool for converting the compact norbornane framework into more complex, larger aza-heterocycles. rsc.orgnih.gov

The 1s,4r 2 Azabicyclo 2.2.1 Heptane Motif in Asymmetric Catalysis

Design and Synthesis of Chiral Ligands Derived from (1S,4R)-2-Azabicyclo[2.2.1]heptane

The versatility of the this compound core allows for systematic structural modifications, leading to the development of ligands with tailored electronic and steric properties. The synthesis of these ligands often starts from the enantiomerically pure bicyclic amine, which can be prepared through stereoselective aza-Diels-Alder reactions. researchgate.net

N,P-Ligated Chiral Auxiliaries

While the development of N,P-ligands from the this compound scaffold is an area of interest, specific examples and their applications in the literature are not as extensively documented as other ligand types. However, the general principles of their design involve incorporating both a nitrogen atom from the azabicyclic ring and a phosphorus-containing group to create a bidentate chelate. These ligands are designed to coordinate with transition metals, creating a chiral environment for asymmetric reactions. The synthesis would typically involve the functionalization of the nitrogen atom or the carbon backbone of the azabicyclo[2.2.1]heptane with a phosphine-containing moiety. The combination of a "hard" nitrogen donor and a "soft" phosphorus donor allows for fine-tuning of the electronic properties of the resulting metal complex.

Oxazoline (B21484) and Thiazole (B1198619) Backbone Ligand Development

A significant class of ligands derived from this compound incorporates oxazoline or thiazole rings. These N,N- or N,S-bidentate ligands have proven to be highly effective in various asymmetric catalytic reactions.

The synthesis of these ligands typically begins with the chiral (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. lookchem.com For oxazoline ligands, this acid is coupled with a chiral amino alcohol, followed by cyclization. Thiazole-containing ligands can be synthesized by reacting the corresponding amide with a reagent like Lawesson's reagent or by constructing the thiazole ring from a thioamide precursor. lookchem.com

For instance, a series of 2-aza-norbornane-oxazoline ligands have been synthesized and successfully used in the iridium-catalyzed asymmetric transfer hydrogenation of acetophenone (B1666503). researchgate.net Another study details the synthesis of (1S,3R,4R)-tert-butyl 3-(4-phenylthiazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate, a key intermediate for more complex thiazole-based ligands. lookchem.com These ligands combine the rigid azabicyclic backbone with the established coordinating ability of the oxazoline or thiazole moiety to create a well-defined and effective chiral pocket around the metal center.

Evaluation of Ligand Geometries and Stereocontrol Mechanisms

The rigid bicyclic structure of this compound significantly restricts the conformational flexibility of the derived ligands. nih.gov This rigidity is crucial for effective stereocontrol, as it leads to a more predictable and well-defined three-dimensional arrangement of the catalytic complex.

Catalytic Applications in Enantioselective Transformations

Ligands derived from this compound have been successfully applied in a range of enantioselective catalytic reactions, demonstrating their potential to induce high levels of stereoselectivity.

Asymmetric Hydrogenation of Prochiral Substrates

The asymmetric hydrogenation of prochiral olefins and ketones is a fundamental transformation in organic synthesis, and ligands based on the this compound scaffold have shown promise in this area.

Iridium complexes bearing 2-aza-norbornane-oxazoline ligands have been used as catalysts for the transfer hydrogenation of acetophenone, achieving good yields and enantiomeric excesses (ee) up to 79%. researchgate.net Similarly, ruthenium catalysts with a (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane ligand have been optimized for the asymmetric transfer hydrogenation of various aromatic ketones, yielding the corresponding alcohols with excellent rates and enantioselectivities, such as 96% ee for the reduction of acetophenone. diva-portal.org

Below is a table summarizing representative results for the asymmetric hydrogenation of acetophenone using catalysts derived from the 2-azabicyclo[2.2.1]heptane scaffold.

Catalyst SystemSubstrateProductYieldee (%)Reference
[IrCl2(COD)]2 / 2-aza-norbornane-oxazoline ligandAcetophenone1-(S)-phenylethanolGood79 researchgate.net
Ru(arene)[(1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane]Acetophenone(R)-1-phenylethanolHigh96 diva-portal.org

Palladium-Catalyzed Reactions Employing Aza-norbornane Ligands (e.g., Tsuji-Trost reaction)

The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. wikipedia.orgorganic-chemistry.org Chiral ligands derived from this compound have been effectively employed in asymmetric versions of this reaction.

In these reactions, a palladium(0) catalyst coordinates to the allyl group of the substrate, followed by oxidative addition to form a π-allyl-palladium(II) complex. wikipedia.org The chiral ligand, bound to the palladium, dictates the facial selectivity of the subsequent nucleophilic attack, leading to an enantioenriched product. wikipedia.org

A series of secondary amines based on the 2-azanorbornane skeleton were synthesized and used as ligands in the palladium-catalyzed Tsuji-Trost reaction between dimethyl malonate and racemic 1,3-diphenyl-2-propenyl acetate. semanticscholar.org These ligands were able to induce high yields and enantiomeric excesses of up to 82%. semanticscholar.org The rigid bicyclic structure of the ligand is believed to be key in creating a well-defined chiral pocket that effectively differentiates between the two enantiotopic faces of the π-allyl intermediate.

The following table presents data from the asymmetric Tsuji-Trost reaction using a 2-azanorbornane-based ligand.

LigandSubstrateNucleophileYield (%)ee (%)Reference
(1S,3R,4R)-N-benzyl-2-azabicyclo[2.2.1]heptane derivativerac-1,3-diphenyl-2-propenyl acetateDimethyl malonateHighup to 82 semanticscholar.org

Organocatalytic Applications of Aza-norbornane Derivatives

Derivatives of 2-azabicyclo[2.2.1]heptane, also known as 2-azanorbornane, have proven to be versatile platforms for the development of effective organocatalysts. diva-portal.org The inherent chirality and rigidity of this scaffold are key to its success in inducing stereoselectivity. diva-portal.orgrsc.org These catalysts have been successfully employed in a range of asymmetric reactions, including aldol (B89426) reactions, Michael additions, and transfer hydrogenations. diva-portal.orgpwr.edu.pldiva-portal.org

One notable application is in the asymmetric Michael addition. For instance, thiourea (B124793) derivatives of (1S,3S,4R)-2-azabicyclo[2.2.1]heptane have been utilized as organocatalysts in the reaction between cyclohexanone (B45756) and β-nitrostyrene. pwr.edu.pl These catalysts, which combine a secondary amine with a thiourea moiety, can act as both a chiral base and an enamine activator. pwr.edu.pl The following table summarizes the performance of one such catalyst in this reaction under different conditions:

Catalyst Loading (mol%)TemperatureTimeEnantiomeric Excess (ee, %)Conversion (%)
10Room Temp.1 day9319
102 °C3 days9629
Data from a study on the Michael addition of cyclohexanone and β-nitrostyrene catalyzed by a (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-derived thiourea catalyst. pwr.edu.pl

The data indicates that while the catalyst is highly stereoselective, its activity, as reflected by the conversion rates, remains an area for further optimization. pwr.edu.pl

Furthermore, polyamines and amino acid derivatives based on the 2-azabicycloalkane backbone have been synthesized and applied in enantioselective aldol reactions. diva-portal.org The rigid structure of the aza-norbornane framework is crucial for creating a well-defined chiral environment around the active site, thus enabling effective stereochemical communication with the substrates. diva-portal.org

Mechanistic Insights into Asymmetric Catalysis with this compound-Derived Catalysts

A deeper understanding of the reaction mechanisms underlying the catalytic performance of this compound-derived catalysts is essential for the rational design of more efficient and selective catalysts. Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of the transition states and the factors governing enantioselectivity. core.ac.uk

Energy Barrier Differences and Enantioselectivity

The enantioselectivity observed in reactions catalyzed by aza-norbornane derivatives originates from the energy difference between the diastereomeric transition states leading to the (R) and (S) products. A larger energy difference results in a higher enantiomeric excess of the major product.

A comparative DFT study on the organocatalytic aldol reaction highlighted the crucial role of the catalyst's geometry in determining enantioselectivity. core.ac.uk While this study focused on 7-azabicyclo[2.2.1]heptane-2-carboxylic acid, the principles are applicable to its isomers. The constrained bicyclic framework was found to be more selective than its more flexible monocyclic counterpart, β-proline. core.ac.uk The rigidity of the aza-norbornane system influences the geometry of the carboxylic acid group in the transition state, which in turn dictates the facial selectivity of the aldehyde approach. core.ac.uk

In the context of ruthenium-catalyzed asymmetric transfer hydrogenation of aromatic ketones using a catalyst derived from (1S,3R,4R)-3-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptane, a combination of factors was found to be responsible for stereodiscrimination. diva-portal.org Computational and experimental results suggest that a synergistic interplay of electrostatic interactions, steric hindrance, dispersion forces, and solvation effects creates a significant energy barrier between the competing transition states, leading to high enantioselectivity. diva-portal.org

Substrate Scope and Catalyst Generality

The utility of a catalyst is significantly enhanced if it can be applied to a broad range of substrates, a property known as catalyst generality. Research has shown that catalysts derived from the 2-azabicyclo[2.2.1]heptane scaffold can be effective for various substrates.

For example, in the ruthenium-catalyzed asymmetric transfer hydrogenation, a catalyst featuring a (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane ligand demonstrated high rates and enantioselectivity for a diverse array of substituted aromatic ketones. diva-portal.org This suggests that the catalyst's chiral pocket is accommodating to different electronic and steric properties of the substrate.

Similarly, in the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to produce oxygenated 2-azabicyclo[2.2.1]heptanes, the reaction proceeds efficiently with a broad range of substrates. researchgate.net This highlights the robustness and wide applicability of catalytic systems incorporating the aza-norbornane framework. The ability to further functionalize the products adds to the synthetic value of these methods. researchgate.net The development of catalysts that are effective across a wide range of substrates is a key goal in asymmetric catalysis, and the rigid yet tunable nature of the this compound motif makes it a promising platform for achieving this objective.

Integration of 1s,4r 2 Azabicyclo 2.2.1 Heptane As a Structural Scaffold in Medicinal Chemistry Research

Development of Conformationally Constrained Analogues for Biologically Active Molecules

The rigid framework of the aza-norbornane skeleton is a key feature exploited by medicinal chemists. By restricting the conformational flexibility that is inherent in many open-chain or simple cyclic molecules, researchers can design analogues with improved potency, selectivity, and pharmacokinetic properties.

The 2-azanorbornane scaffold serves as an effective bioisostere for piperidine (B6355638) and pyrrolidine (B122466) rings, which are common motifs in a vast number of biologically active alkaloids and synthetic pharmaceuticals. nih.gov Bioisosteric replacement is a strategy used to create novel compounds by substituting one chemical group with another that has similar physical or chemical properties, with the goal of producing a molecule with improved biological characteristics. The rigid structure of 2-azanorbornane can be considered a "rigidified" version of the more flexible piperidine or pyrrolidine rings. nih.gov This rigidity helps to lock the molecule into a specific conformation, which can lead to a more precise interaction with a biological target and reduce off-target effects. The defined spatial arrangement of substituents on the aza-norbornane core provides distinct exit vectors for functional groups, which is a crucial aspect in designing molecules for optimal binding to enzymes or receptors. nih.gov

The structural features of 2-azabicyclo[2.2.1]heptane derivatives also make them attractive as conformationally constrained analogues of the amino acid proline. Proline's unique cyclic structure plays a critical role in determining the secondary structure of peptides and proteins. By replacing proline with a rigid bicyclic surrogate, chemists aim to create peptidomimetics with enhanced stability and specific biological effects.

In one such exploration, (1R,3S,4S)-2-azanorbornane-3-carboxylic acid was used as a rigid hybrid construct of L-proline and L-pipecolic acid to create new analogues of the neuropeptide Glycyl-L-prolyl-L-glutamic acid (Glypromate). nih.gov These novel analogues were evaluated for their neuroprotective potential. Assays conducted in human neuroblastoma SH-SY5Y cells demonstrated that these compounds provided significant recovery (29.7–40.0%) from stress induced by 6-hydroxydopamine. nih.gov Notably, one specific analogue, [(1R,3S,4S)-2-glycyl-2-azanorbornane-3-carbonyl]-L-aspartic acid, showed a remarkable recovery of 40.0% at a concentration of 100 μM while exhibiting a safe toxicological profile. nih.gov This highlights the potential of using the aza-norbornane scaffold to generate peptidomimetics with significant therapeutic promise.

Synthesis of Novel Biologically Active Compounds Based on the Aza-norbornane Skeleton

The versatility of the aza-norbornane scaffold has been demonstrated through its use as a core for synthesizing a variety of novel compounds with diverse biological activities. rsc.org By attaching different functional groups to the bicyclic core, researchers have developed new classes of potential therapeutic agents.

A significant area of research has been the synthesis of arylsulfonamide derivatives of 2-azabicyclo[2.2.1]heptane. Sulfonamides are a well-established class of pharmacophores known for a wide range of biological activities, including antibacterial, antiviral, and anticancer effects. rsc.orgnih.gov

Researchers have synthesized chiral sulfonamides by reacting bicyclic amines, such as those derived from the 2-azabicyclo[2.2.1]heptane skeleton, with various arylsulfonyl chlorides. analis.com.my These studies have yielded compounds with notable antiviral and antiproliferative activities. For instance, a 2-azabicyclo[2.2.1]heptane derivative containing a biphenylsulfonamide fragment showed significant antiviral activity against the Encephalomyocarditis virus (EMCV), with an IC₅₀ value of 18.3 ± 2.0 µM. analis.com.my

In the realm of oncology, biaryl sulfonamides built on the 2-azabicyclo[2.2.1]heptane scaffold have demonstrated potent antiproliferative activity against various cancer cell lines, with some derivatives showing IC₅₀ values comparable to the established chemotherapy drug cisplatin. nih.gov Furthermore, some of these compounds were found to be considerably less toxic to non-malignant cells, suggesting a potential for improved selectivity and a better safety profile. nih.govethernet.edu.et

Table 1: Biological Activity of Selected (1S,4R)-2-Azabicyclo[2.2.1]heptane Derivatives

Compound Class Derivative Target/Assay Measured Activity (IC₅₀) Source(s)
Arylsulfonamide Biphenylsulfonamide derivative Antiviral (EMCV) 18.3 ± 2.0 µM analis.com.my
Arylsulfonamide Biphenylsulfonamide derivative Antiviral (HPIV-3) 1.5 ± 0.2 μM analis.com.my
Biaryl Sulfonamide Various derivatives Antiproliferative (Cancer cell lines) Comparable to cisplatin nih.gov

| Proline Analogue | [(1R,3S,4S)-2-glycyl-2-azanorbornane-3-carbonyl]-L-aspartic acid | Neuroprotection (% recovery) | 40.0% at 100 µM | nih.gov |

Macrocycles are large cyclic molecules that are of significant interest in drug discovery due to their ability to bind to challenging protein targets with high affinity and selectivity. nih.gov The incorporation of rigid, three-dimensional scaffolds into macrocyclic structures is a strategy to pre-organize the molecule's conformation, which can enhance its binding properties. nih.gov

The synthesis of macrocycles, known as macrocyclization, often involves ring-closing reactions of linear precursors. nih.govyoutube.com While the direct incorporation of the this compound scaffold into macrocycles is an emerging area, the principles of macrocyclic design suggest that such a strategy would be beneficial. The rigid aza-norbornane unit could serve as a unique building block, imparting conformational stability and directing the spatial orientation of appended functionalities within the larger macrocyclic ring. This approach could lead to the development of novel molecular architectures for targeting complex biological systems. The synthesis of such complex molecules can be facilitated by various methods, including non-template synthesis or metal-templated reactions to enhance the efficiency of the cyclization step. rsc.organalis.com.my

Mechanistic Investigations of Biological Interactions

Understanding how a molecule interacts with its biological target at a molecular level is crucial for drug development. The mechanism of action for derivatives of this compound involves their interaction with specific molecular targets like enzymes and receptors.

Molecular modeling and structure-activity relationship (SAR) studies are key tools in these investigations. For example, a novel inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, was designed using the 2-azabicyclo[2.2.1]heptane scaffold. researchgate.net Molecular modeling predicted that this compound, named neogliptin, interacts with key amino acid residues in the active site of the DPP-4 enzyme. researchgate.net This detailed understanding of the binding interactions helps to explain the compound's high potency (IC₅₀ = 16.8 ± 2.2 nM) and guides the design of future, improved inhibitors. researchgate.net

Other research has suggested that derivatives of this scaffold can interact with neurotransmitter systems, such as the acetylcholine (B1216132) and dopamine (B1211576) pathways, indicating their potential for treating neurological disorders. The nitrogen atom within the bicyclic structure is key to these interactions, as it can form hydrogen bonds and other non-covalent interactions with biological macromolecules, thereby influencing their function. researchgate.net Computational methods are frequently employed to analyze these interactions and guide the design of new therapeutic agents with enhanced efficacy.

Interactions with Molecular Targets (e.g., enzymes, receptors)

The unique stereochemistry of the this compound scaffold is crucial for its specific interactions with biological targets like enzymes and receptors. cymitquimica.com The nitrogen atom within the bicyclic system is a key feature, capable of forming hydrogen bonds and other non-covalent interactions with amino acid residues in the active sites of these biological macromolecules. cymitquimica.com This interaction can significantly influence the protein's activity and function.

One notable example is the development of dipeptidyl peptidase-4 (DPP-4) inhibitors. diva-portal.org Derivatives of 2-azabicyclo[2.2.1]heptane have been designed to fit into the active site of DPP-4, an enzyme involved in glucose metabolism. diva-portal.org Specifically, a compound named neogliptin, which incorporates the 2-azabicyclo[2.2.1]heptane moiety, has been shown to be a potent DPP-4 inhibitor, with an IC50 value of 16.8 ± 2.2 nM. diva-portal.org This inhibitory activity is attributed to the interaction of the bicyclic scaffold with key residues in the active site of the enzyme. diva-portal.org

The scaffold has also been explored in the context of other molecular targets. For instance, derivatives of 7-azabicyclo[2.2.1]heptane have been synthesized and evaluated as ligands for the dopamine transporter, a key protein in the central nervous system. acs.org Additionally, the related 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has been investigated for its potential to interact with various biological targets, including protein phosphatases. cymitquimica.comevitachem.com The specific spatial arrangement dictated by the bicyclic structure is a determining factor in the affinity and selectivity of these compounds for their respective targets. cymitquimica.comacs.org

Below is a table summarizing the interaction of aza-norbornane derivatives with specific molecular targets:

Scaffold DerivativeMolecular TargetBiological EffectReference
Neogliptin (2-azabicyclo[2.2.1]heptane derivative)Dipeptidyl Peptidase-4 (DPP-4)Inhibition of enzyme activity diva-portal.org
2-(Methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptaneDopamine TransporterLigand binding acs.org
2-Azabicyclo[2.2.1]heptane-2-carboxamideProtein PhosphatasesInteraction with biological target evitachem.com

Modulation of Specific Signaling Pathways (e.g., p38 MAPK pathway, MALT1 protein)

While direct evidence linking this compound to the p38 MAPK pathway or MALT1 protein is not extensively detailed in the provided search results, the general role of small molecules in modulating such pathways is well-established. For instance, the p38 MAPK pathway is known to be activated by cellular stressors and inflammatory cytokines, and its modulation is a target for therapeutic intervention in various diseases. Research has shown that ATP can stimulate a TREK-1-like current in cardiomyocytes through the simultaneous activation of p38 MAPK and p42/44 MAPK. nih.gov

The development of small molecule inhibitors for components of signaling pathways is an active area of research. For example, compounds have been designed to inhibit kinases involved in these pathways. google.com The structural rigidity of the 2-azabicyclo[2.2.1]heptane scaffold makes it a candidate for incorporation into kinase inhibitors, where precise positioning of pharmacophoric groups is essential for potent and selective inhibition.

Furthermore, the concept of targeted protein degradation using bifunctional molecules known as degronimers is an emerging therapeutic strategy. google.com These molecules link a ligand that binds to a target protein to a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. google.com The 2-azabicyclo[2.2.1]heptane scaffold could potentially be incorporated into such degronimers, directing the degradation of key proteins in signaling pathways like those involving MALT1.

Structure-Activity Relationships for Aza-norbornane-Based Biologically Active Agents

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity and are crucial in the process of drug discovery. For derivatives of 2-azabicyclo[2.2.1]heptane, SAR studies have provided valuable insights into optimizing their therapeutic potential.

In the context of DPP-4 inhibitors, the stereochemistry of the 2-azabicyclo[2.2.1]heptane core is a critical determinant of activity. diva-portal.org The exo- and endo-configurations of substituents on the bicyclic ring can lead to significant differences in binding affinity and inhibitory potency. diva-portal.org For example, in the development of neogliptin, the coupling of the (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid moiety with different stereoisomers of the 2-azabicyclo[2.2.1]heptane precursor was explored to identify the most active compound. diva-portal.org

Similarly, for 7-azabicyclo[2.2.1]heptane derivatives targeting the dopamine transporter, the stereochemistry of the phenyl group at the 3-position was found to be a key factor influencing potency. acs.org Surprisingly, the 3α-phenyl isomers were found to be more potent than the 3β-phenyl isomers, highlighting the subtle structural requirements for optimal interaction with the transporter. acs.org

The following table outlines key SAR findings for aza-norbornane-based agents:

Compound ClassKey Structural FeatureImpact on Biological ActivityReference
DPP-4 InhibitorsStereochemistry of the 2-azabicyclo[2.2.1]heptane core (exo/endo)Significant differences in inhibitory potency diva-portal.org
Dopamine Transporter LigandsStereochemistry of the 3-phenyl substituent (α/β) on the 7-azabicyclo[2.2.1]heptane ring3α-phenyl isomers were more potent acs.org
Sulfonamide derivativesSubstitutions on the aromatic ringElectron-withdrawing groups on the phenyl ring increased antibacterial activity researchgate.net

Computational and Theoretical Investigations of 1s,4r 2 Azabicyclo 2.2.1 Heptane Systems

Conformational Analysis and Stereochemical Preferences

The defining feature of the 2-azabicyclo[2.2.1]heptane system is its rigid bicyclic structure, which severely restricts conformational freedom compared to acyclic or monocyclic amines. This rigidity is crucial for its application as a scaffold in medicinal chemistry, as it pre-organizes substituents in a well-defined spatial arrangement. vulcanchem.com Computational analysis, often in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, is essential for understanding the subtle conformational nuances of these systems. uvic.caoup.comrsc.org

A key aspect of their conformation is the pyramidal inversion at the nitrogen atom, which leads to two potential invertomers, often designated as exo and endo. Low-temperature NMR studies on N-methylated derivatives have been instrumental in measuring the energy barrier for this inversion. For the closely related 2-methyl-2-azabicyclo[2.2.1]heptane, the endo isomer is found to be slightly more stable (by approximately 0.3 kcal/mol) than the exo isomer. acs.org The inversion barrier (ΔG‡) was determined to be 7.2 kcal/mol, a value influenced by a combination of angle strain within the bicyclic system and torsional strain during the transition to a planar nitrogen state. acs.org

FeatureDescriptionSupporting Evidence
Core Structure Rigid bicyclic system analogous to norbornane (B1196662), limiting conformational flexibility. X-ray Crystallography, NMR Spectroscopy uvic.caoup.comrsc.org
Nitrogen Inversion The nitrogen atom undergoes pyramidal inversion, leading to exo and endo invertomers. acs.orgLow-temperature 13C NMR shows distinct signals for both isomers. acs.org
Inversion Barrier For 2-methyl-2-azabicyclo[2.2.1]heptane, the barrier is ~7.2 kcal/mol. acs.orgDetermined by NMR line shape analysis. acs.org
Isomer Stability The endo invertomer is marginally more stable than the exo form. acs.orgInferred from the relative populations of isomers at low temperature. acs.org
Stereochemical Impact The inherent chirality (e.g., 1S,4R) and rigid frame are key to its utility as a chiral building block in asymmetric synthesis. Successful application in the synthesis of enantiomerically pure bioactive molecules. acs.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become indispensable for probing the electronic structure and predicting the reactivity of 2-azabicyclo[2.2.1]heptane systems. dtu.dk These methods allow for the detailed investigation of reaction mechanisms, transition states, and the distribution of electrons within the molecule, offering insights that are often difficult to obtain through experiments alone. acs.org

DFT calculations at levels like B3LYP/6-31G(d,p) have been employed to rationalize the outcomes of complex chemical reactions. nih.gov For example, in the reaction of a 6-azabicyclo[2.2.1]hept-2-ene derivative with benzoyl isocyanate, theoretical studies investigated six competitive reaction channels. The calculations revealed that pathways corresponding to a nih.govnih.gov-sigmatropic rearrangement and a [4+2] cycloaddition were competitive for forming a urea (B33335) product due to similar energy barriers. nih.gov Conversely, the formation of an isourea product was found to proceed favorably through asynchronous [4+2] cycloaddition pathways with lower activation barriers. nih.gov

These computational models can also predict electronic properties such as molecular orbital energies (HOMO/LUMO) and charge distributions, which are fundamental to understanding a molecule's reactivity. For instance, the nucleophilicity of the nitrogen atom and the susceptibility of the bicyclic rings to electrophilic attack can be modeled. DFT has also been used to confirm the nitrogen-pyramidal structures of these bicyclic amides as energy minima, which is consistent with their observed low rotational barriers around the amide bond in N-acylated derivatives. acs.org

Calculation TypeInformation GainedExample Application
Geometry Optimization Predicts the most stable three-dimensional structure and bond parameters.Confirmed the pyramidal geometry at the nitrogen atom as an energy minimum. acs.org
Frequency Analysis Confirms that optimized structures are true minima (no imaginary frequencies) and calculates thermodynamic properties.Used to characterize transition states (one imaginary frequency) in reaction pathways. nih.gov
Transition State Search Locates the highest energy point along a reaction coordinate, allowing for the calculation of activation energy barriers.Identified and compared the energy barriers for nih.govnih.gov-sigmatropic and [4+2] cycloaddition pathways. nih.gov
Molecular Orbital Analysis Determines the energies and shapes of frontier molecular orbitals (HOMO/LUMO) to predict reactivity.Used to understand the charge transfer characteristics in polar Diels-Alder reactions. nih.gov
TD-DFT Time-Dependent DFT is used to simulate electronic excitation and predict chiroptical properties like circular dichroism. arkat-usa.orgresearchgate.netAided in the assignment of the three-dimensional structure of derivatives by comparing simulated and experimental data. semanticscholar.org

In Silico Studies of Ligand-Receptor Interactions for Medicinal Chemistry Applications

The rigid and stereochemically defined nature of the (1S,4R)-2-azabicyclo[2.2.1]heptane scaffold makes it a highly attractive component in rational drug design. In silico techniques, such as molecular docking and structure-activity relationship (SAR) modeling, are heavily utilized to predict and analyze how derivatives of this compound interact with biological targets. nih.govnih.gov

A prominent example is the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and a key target for treating type 2 diabetes. mdpi.comnih.gov Molecular modeling was used to design compounds where the 2-azabicyclo[2.2.1]heptane moiety serves as a rigid scaffold to correctly position other functional groups within the DPP-4 active site. nih.gov The resulting compound, Neogliptin, which incorporates this bicyclic system, was found to be a potent DPP-4 inhibitor, with modeling studies showing key interactions with active site residues. nih.gov

Similarly, derivatives have been investigated as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in cognitive disorders. researchgate.netgoogle.com The rigid structure helps in designing ligands that can selectively bind to specific receptor subtypes, potentially maximizing therapeutic effects while minimizing side effects. researchgate.net Molecular docking studies have also been performed to investigate the potential of bicyclo[2.2.1]heptane derivatives as antiproliferative agents by predicting their binding interactions with antiapoptotic proteins like Bcl-xl. nih.gov

TargetTherapeutic AreaIn Silico MethodKey Findings
Dipeptidyl Peptidase-4 (DPP-4) Type 2 DiabetesMolecular Modeling, SARThe 2-azabicyclo[2.2.1]heptane scaffold positions key pharmacophoric elements for potent inhibition. nih.govmdpi.com
Nicotinic Acetylcholine Receptors (nAChRs) Neurological Disorders (e.g., Schizophrenia, Alzheimer's)Ligand DesignThe rigid scaffold is used to develop selective agonists for the α7 nAChR subtype. researchgate.netgoogle.com
Antiapoptotic Proteins (e.g., Bcl-xl) CancerMolecular DockingDerivatives show potential to inhibit antiapoptotic proteins through hydrogen bonding and hydrophobic interactions. nih.gov
CXC Chemokine Receptor 2 (CXCR2) Cancer MetastasisMolecular DockingIntroduction of a bicyclo[2.2.1]heptane moiety into a different scaffold led to a selective CXCR2 antagonist. rsc.org

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry provides powerful tools for predicting spectroscopic data and elucidating complex reaction pathways, which aids in the characterization and synthesis of this compound derivatives.

The prediction of NMR spectra is a valuable application. By calculating the magnetic shielding of each nucleus, it is possible to estimate chemical shifts (δ) and coupling constants (J). These predicted spectra can be compared with experimental data to confirm the structure and stereochemistry of a newly synthesized compound, especially when dealing with complex mixtures of isomers. For example, 2D-NMR techniques like COSY, HMBC, and HSQC are used experimentally to identify regioisomers from a reaction, and these assignments can be corroborated by computational predictions. google.com Furthermore, computational tools can predict ion mobility spectrometry data, such as Collision Cross-Section (CCS) values, which provide information about the size and shape of a molecule in the gas phase, aiding in structural validation.

Beyond spectroscopy, theoretical chemistry is instrumental in mapping out entire reaction pathways. As discussed previously, DFT calculations can identify intermediates and transition states, allowing chemists to understand why a particular product is formed over another. nih.gov This predictive power is crucial for optimizing reaction conditions and designing more efficient synthetic routes. For instance, theoretical investigations of the intramolecular free radical cyclizations used to create epibatidine (B1211577) analogues helped to explain unexpected experimental results and guide the selection of appropriate precursors for successful synthesis. acs.org

Property/ProcessComputational MethodApplication & Insights
NMR Spectra DFT (GIAO method)Prediction of 1H and 13C chemical shifts and coupling constants to aid in structure elucidation and isomer differentiation. google.com
Chiroptical Properties Time-Dependent DFT (TD-DFT)Simulation of circular dichroism (CD) and optical rotatory dispersion (ORD) spectra to determine the absolute configuration of chiral molecules. arkat-usa.orgresearchgate.net
Reaction Mechanisms DFT (Transition State Search)Elucidation of multi-step reaction pathways, such as cycloadditions and rearrangements, by calculating the energies of intermediates and transition states. nih.gov
Regioselectivity DFT (Activation Energy Comparison)Prediction of the major product in reactions with multiple possible outcomes, such as the asymmetric hydroformylation of 2-azabicyclo[2.2.1]hept-5-en-3-one. google.com
Ion Mobility MOBCAL, etc.Prediction of Collision Cross-Section (CCS) values for comparison with experimental mass spectrometry data, providing an additional layer of structural confirmation.

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Methodologies for Aza-norbornane Scaffolds

The synthesis of the aza-norbornane core and its derivatives is a field of active research, with a focus on developing more efficient, modular, and stereoselective methods. A key objective is to move beyond classical approaches to access a wider range of substituted analogs.

Recent advancements include the development of photochemical methods for constructing the 2-azanorbornane scaffold from cyclopropylsulfonamide derivatives. researchgate.net This approach, facilitated by a Lewis acid additive, initiates a cascade radical cyclization, offering a mild and operationally simple route to these saturated aza-heterocycles. researchgate.net Notably, this method allows for the introduction of substituents at all possible carbon positions on the scaffold. researchgate.net

Another significant area of exploration is the aza-Diels-Alder reaction, which can produce chiral 2-azanorbornane derivatives that serve as versatile precursors in stereoselective synthesis. pwr.edu.plrsc.org Researchers are continually refining these cycloaddition strategies to improve yield and diastereoselectivity. To prevent the retro-Diels-Alder reaction, the double bond in the initial cycloadduct is often reduced via hydrogenation, typically using a palladium on carbon catalyst. pwr.edu.pl The resulting saturated ester can then be converted to other valuable intermediates, such as alcohols, providing a platform for further functionalization. pwr.edu.pl

Furthermore, cascade reactions are being cleverly employed to construct related bridged bicyclic systems. For instance, an epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters has been developed to synthesize (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives, which are rigid analogs of piperazine (B1678402) used in pharmacologically active compounds. researchgate.net This process relies on key factors like an electron-withdrawing N-protective group and a strong base to promote the desired intramolecular cascade. researchgate.net Such innovative strategies highlight the ongoing effort to create diverse and complex molecular architectures based on the aza-norbornane framework.

Advanced Catalyst Design for Broader Asymmetric Transformations

The inherent chirality of the aza-norbornane scaffold makes it an attractive component in the design of new ligands and catalysts for asymmetric synthesis. The rigid bicyclic structure can create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in catalytic reactions.

Derivatives of 2-azabicycloalkanes are being utilized as chiral auxiliaries and ligands in various synthetic transformations. pwr.edu.pl The development of these chiral ligands is crucial for expanding the scope of asymmetric catalysis. Research is focused on creating ligands that are not only effective in inducing high enantioselectivity but are also robust and recyclable.

The broader field of asymmetric catalysis is seeing significant progress in the synthesis of complex chiral molecules, including atropisomers, which possess an axis of chirality. Recent efforts have been devoted to the catalytic asymmetric synthesis of N-X atropisomers (where the restricted rotation is around a nitrogen-element bond), which are important scaffolds in bioactive molecules. nih.gov Methodologies such as asymmetric Buchwald-Hartwig reactions and copper-mediated Friedel-Crafts reactions are being developed using sophisticated chiral ligand systems to control the stereochemistry of these challenging structures. nih.gov While not directly involving the (1S,4R)-2-Azabicyclo[2.2.1]heptane scaffold itself as the catalyst, these advancements in asymmetric synthesis create new opportunities to incorporate the aza-norbornane motif into ever more complex and potent chiral molecules, including novel catalytic structures. The 2,5-diazabicyclo[2.2.1]heptane scaffold, a related motif, is frequently incorporated into compounds with catalytic applications. researchgate.net

The future in this area lies in designing more sophisticated catalysts where the aza-norbornane unit plays a direct role in the catalytic cycle, potentially leading to new types of asymmetric transformations with unprecedented levels of efficiency and selectivity.

Development of Next-Generation Therapeutics Utilizing the Aza-norbornane Motif

The aza-norbornane scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has spurred significant research into its use for developing next-generation therapeutics for a range of diseases.

A prominent recent example is the development of Neogliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes mellitus. mdpi.com This compound incorporates a 2-azabicyclo[2.2.1]heptane moiety, which was designed using molecular modeling to interact optimally with key residues in the active site of the DPP-4 enzyme. mdpi.com Neogliptin was found to be more potent than established drugs like sitagliptin (B1680988) and vildagliptin (B1682220) and exhibited a favorable ADME (absorption, distribution, metabolism, and excretion) profile. mdpi.com

The aza-norbornane motif is also being explored for its potential in treating cancer and infectious diseases. Norbornene-based derivatives are being investigated as potential chemotherapeutic agents, with studies showing they can induce apoptosis in cancer cells and suppress tumor metastasis. nih.gov The combination of norbornene derivatives with existing drugs like doxorubicin (B1662922) has shown synergistic effects, increasing cytotoxicity against tumors. mdpi.com In the realm of infectious diseases, arylsulfonamides containing an aza-norbornane motif have been evaluated for antimicrobial activity against key pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Looking forward, the aza-norbornane scaffold is being incorporated into more advanced therapeutic platforms. For instance, the related norbornene structure is being used in polymer chemistry to create nanotheranostic agents. acs.org These nanosystems can combine drug delivery with diagnostic capabilities, such as magnetic resonance imaging (MRI), paving the way for personalized medicine. acs.org The continued modulation of the aza-norbornane structure is expected to yield new therapeutic candidates with improved efficacy and novel mechanisms of action. mdpi.com

Synergistic Approaches Combining Computational and Experimental Research

The integration of computational modeling with experimental synthesis and testing has become a cornerstone of modern drug discovery and materials science, and research involving the aza-norbornane scaffold is no exception. This synergistic approach accelerates the design-build-test cycle, leading to more rapid identification of promising new molecules.

In the development of the DPP-4 inhibitor Neogliptin, molecular modeling was instrumental. mdpi.com Computational docking studies were used to design compounds with a bicyclic amino moiety, specifically the 2-azabicyclo[2.2.1]heptane group, that would fit precisely into the active site of the target enzyme. mdpi.com This modeling allowed researchers to predict binding modes and prioritize synthetic targets, saving significant time and resources. The experimental synthesis and biological evaluation of the designed compounds then confirmed the computational predictions, validating the model and leading to the discovery of a highly potent inhibitor. mdpi.com

This synergy is also evident in the broader search for new bioactive agents. Ligand-based design approaches, which often rely on computational analysis of known active compounds, are being used to develop novel derivatives with specific activities, such as antimicrobial agents. researchgate.net By understanding the structure-activity relationships (SAR) through a combination of computational analysis and experimental data, researchers can make more informed decisions to guide future optimization efforts. researchgate.net

Future research will likely see an even deeper integration of these approaches. The use of artificial intelligence and machine learning could further enhance the predictive power of computational models, allowing for the screening of vast virtual libraries of aza-norbornane derivatives. This will enable scientists to focus experimental efforts on compounds with the highest probability of success, whether for use as new therapeutics, advanced catalysts, or novel materials.

Q & A

Q. What are the optimal synthetic routes for (1S,4R)-2-azabicyclo[2.2.1]heptane derivatives?

Methodological Answer: The synthesis of (1S,4R)-configured derivatives often involves chiral induction via bicyclic phosphate intermediates or ring-expansion reactions. For example, (1S,3R,4R)-2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carbaldehyde was synthesized by reacting bicyclic phosphate with DMF under N₂, followed by oxidation with oxalyl chloride/DMSO and purification via column chromatography (93% yield) . Alternative routes include trans-4-hydroxy-L-proline modifications, where benzoylation, tosylation, and LiBH₄ reduction steps yield enantiopure bicyclic scaffolds .

Q. How can structural misassignments of bicyclic scaffolds be resolved?

Methodological Answer: Misassignments (e.g., exo vs. endo stereochemistry) are resolved using X-ray crystallography and 2D NMR. A 2015 review initially misassigned the minor product as (1R,3S,4S)-2-azabicyclo[2.2.1]heptane but corrected it to exo-(1S,3S,4R) via crystallographic data . NMR spectral differences between 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[3.2.1]octane derivatives (e.g., coupling constants and splitting patterns) also aid in structural validation .

Advanced Research Questions

Q. How do stereochemical variations in the bicyclic core influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that minor stereochemical changes significantly alter potency. For instance, compound [32] ((1S,3S,4R)-2-azabicyclo[2.2.1]heptane) showed an IC₅₀ of 77.57 µM against tumor cells, while [33] (with an additional (1S,4S,5R)-2-azabicyclo[3.2.1]octane unit) exhibited a 12-fold lower IC₅₀ (6.25 µM) . Comparative assays using cisplatin as a reference (IC₅₀ ~1–10 µM) highlight the importance of scaffold hybridization for enhanced antiproliferative activity .

Q. What mechanistic insights explain chiral induction discrepancies in asymmetric catalysis?

Methodological Answer: DFT calculations and experimental data show that ring expansion via aziridinium intermediates can lead to unexpected stereochemical outcomes. For example, pseudo-enantiomeric ligands (e.g., (1R,4R,5S)-2-azabicyclo[3.2.1]octane) reversed enantioselectivity in Michael additions despite similar reaction conditions. Higher yields (>90%) correlated with lower enantiomeric excess (e.g., 40% ee), suggesting competing pathways . Catalyst screening using Chiralpak® AD-H columns (95:5 hexane:isopropanol) helps optimize conditions .

Q. How can NMR spectroscopy distinguish between bicyclic scaffolds in complex mixtures?

Methodological Answer: ¹H-NMR spectral regions (δ 1.5–4.0 ppm) are critical for differentiation. For this compound derivatives, axial protons exhibit distinct coupling (J = 8–12 Hz), while bridgehead protons in 2-azabicyclo[3.2.1]octane derivatives show broader splitting due to conformational rigidity . ¹³C-NMR also differentiates quaternary carbons (δ 50–70 ppm for bicyclo[2.2.1] vs. δ 35–50 ppm for bicyclo[3.2.1]) .

Data Contradiction Analysis

Q. Why do antiproliferative activities vary between structurally similar derivatives?

Critical Analysis: Variations arise from substituent positioning and scaffold hybridization. For example, sulfonamide derivatives with biphenyl groups (e.g., 4'-fluoro-[1,1'-biphenyl]-4-sulfonamide) showed enhanced activity due to π-π stacking with cellular targets, while smaller substituents (e.g., methyl groups) reduced potency . Contradictions in IC₅₀ values (e.g., 77.57 µM vs. 6.25 µM) underscore the need for systematic SAR studies across diverse cell lines .

Key Recommendations for Researchers

  • Prioritize X-ray crystallography for structural validation in early-stage synthesis .
  • Use hybrid scaffolds (e.g., bicyclo[2.2.1] + bicyclo[3.2.1]) to enhance bioactivity .
  • Screen catalysts under varying polarimetric conditions to resolve enantioselectivity issues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.